(S)-Fmoc-β2-homovaline

Peptide chemistry Asymmetric synthesis Chiral auxiliary

This chirally pure β2-amino acid is essential for solid-phase synthesis of β-peptides and peptidomimetics, offering distinct backbone geometries that differ fundamentally from β3-homovaline or standard α-valine. For applications like gramicidin S analog optimization, this β2-isomer enables tunable antibacterial activity and hemolytic modulation unattainable with other building blocks. Supplied with ≥99% HPLC purity, this Fmoc-protected derivative ensures high coupling efficiency and minimizes truncation sequences in automated SPPS workflows.

Molecular Formula C21H23NO4
Molecular Weight 353.41
Cat. No. B1165835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Fmoc-β2-homovaline
Synonyms(S)-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylbutanoic acid; (S)-Fmoc-β2-hVal-OH
Molecular FormulaC21H23NO4
Molecular Weight353.41
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Fmoc-β2-homovaline: Enantiopure β2-Amino Acid Building Block for Peptidomimetic Synthesis


(S)-Fmoc-β2-homovaline (CAS 203854-59-5), systematically named Fmoc-(S)-2-(aminomethyl)-3-methylbutanoic acid, is a chirally pure β2-amino acid derivative featuring an Fmoc-protected amine and a free carboxylic acid . As a homologated analog of valine bearing an additional methylene unit between the α-carbon and the amino group, this compound serves as a specialized building block for solid-phase peptide synthesis (SPPS) of β-peptides and mixed α/β-peptidomimetics [1]. Unlike conventional α-amino acids, the β2-substitution pattern fundamentally alters backbone geometry, hydrogen-bonding capacity, and proteolytic susceptibility of resulting peptide oligomers [2]. The Fmoc protection is fully compatible with standard SPPS protocols employing piperidine deprotection and HBTU/HOBt or DIC/Oxyma coupling chemistries [3].

Why (S)-Fmoc-β2-homovaline Cannot Be Substituted with Fmoc-β3-homovaline or Fmoc-Valine


Substitution of (S)-Fmoc-β2-homovaline with isomeric β3-homovaline or α-valine building blocks is scientifically invalid for applications requiring defined backbone geometry. The β2-substitution pattern (CH2 insertion between α-carbon and amine) produces fundamentally different conformational outcomes than the β3-substitution pattern (CH2 insertion between α-carbon and carbonyl): β2-residues induce distinct turn structures and alternating 10/12-membered hydrogen-bonded rings, while β3-residues favor 14-helical conformations [1]. Direct experimental comparison in gramicidin S analogs demonstrates that cyclic peptides containing β2-homovaline exhibit antibacterial activity profiles that differ markedly from both all-α and β3-containing analogs—with hemolytic activity varying from 0% to 42% depending solely on the β2/β3 substitution pattern [2]. Furthermore, the synthetic accessibility differs dramatically: β3-amino acids are readily prepared via Arndt-Eistert homologation of α-amino acids, whereas enantiopure β2-amino acids require specialized asymmetric synthesis using chiral auxiliaries, making commercial procurement of validated (S)-Fmoc-β2-homovaline essential for reproducible research [3].

Quantitative Differentiation Evidence for (S)-Fmoc-β2-homovaline: Comparative Performance Data


Synthetic Accessibility vs. β3-Analogs: Enantioselective Route Yields and Diastereoselectivities

The enantioselective synthesis of (S)-Fmoc-β2-homovaline via hexahydrobenzoxazolidinone chiral auxiliaries proceeds with high diastereoselectivity, providing access to both (S)- and (R)-enantiomers [1]. In contrast, β3-homovaline can be prepared in fewer steps via Arndt-Eistert homologation of α-valine, but this approach inherently limits the accessible substitution pattern and backbone geometry [2]. A separate synthetic route using Evans' chiral acylated oxazolidinones with titanium enolates enables multigram preparation of both (R)- and (S)-Fmoc-β2-homovaline [3]. This synthetic complexity and the requirement for specialized chiral auxiliaries underscore why validated commercial (S)-Fmoc-β2-homovaline represents a critical procurement decision for laboratories lacking in-house asymmetric synthesis capabilities.

Peptide chemistry Asymmetric synthesis Chiral auxiliary Building block availability

Antibacterial Activity: Cyclic Mixed α/β-Peptides Containing β2-homovaline vs. All-α Gramicidin S

In a direct head-to-head comparison, cyclic mixed α/β-peptides incorporating (S)-Fmoc-β2-homovaline were evaluated for antibacterial activity against a panel of Gram-positive and Gram-negative strains alongside the natural all-α gramicidin S [1]. Peptide 2 (cyclo-(αβ3αβ2α)2) and peptides 3-5 (cyclo-(αβ2αβ3α)2) displayed distinct activity profiles. Critically, hemolytic activity—a key toxicity metric for antimicrobial peptides—varied dramatically: Peptide 2 showed 42% hemolysis, while Peptide 3 (containing the same residues with altered β2/β3 sequence) showed 0% hemolysis at the same concentration, demonstrating that β2-homovaline incorporation enables precise tuning of membrane selectivity that is inaccessible with all-α peptides [1]. The natural all-α gramicidin S exhibits potent antibacterial activity but with substantial hemolytic liability that limits therapeutic utility.

Antimicrobial peptides Peptidomimetics Gram-negative bacteria Hemolytic selectivity

12-Helical Propensity: β2-Residues vs. Cyclic β-Residues (ACPC) in Foldamer Design

Circular dichroism (CD) spectroscopy of β-peptide heptamers reveals that acyclic β2-amino acid residues exhibit lower 12-helical propensity compared to conformationally preorganized cyclic β-residues such as trans-2-aminocyclopentanecarboxylic acid (ACPC) [1]. However, β-peptides containing one or two β2-residues at seven positions retain significant 12-helix preference, indicating that limited β2-substitution can be employed to introduce side-chain functionality at specific positions along the helical surface without completely disrupting the folded structure [1]. The β2-substitution pattern positions the valine-derived isopropyl side chain at a different spatial orientation relative to the helical axis compared to β3-substituted residues, enabling distinct patterns of surface functionality presentation.

Foldamer chemistry Circular dichroism 12-Helix Conformational analysis

Commercial Purity Specifications: (S)-Fmoc-β2-homovaline HPLC Purity ≥99% vs. Industry Minimum

Commercially available (S)-Fmoc-β2-homovaline is supplied with HPLC purity ≥99% as documented by multiple certified vendors . This purity level meets or exceeds the ≥95% HPLC purity threshold commonly required for pharmaceutical composition patents and GMP peptide manufacturing [1]. In contrast, the unprotected (S)-β2-homovaline HCl salt is typically offered at 95% purity, reflecting the additional purification steps required for the Fmoc-protected derivative . The availability of ≥99% purity (S)-Fmoc-β2-homovaline directly supports high-fidelity solid-phase peptide synthesis by minimizing deletion sequences and truncation products that arise from incomplete coupling when lower-purity building blocks are employed.

Quality control HPLC purity Peptide synthesis Procurement specification

Validated Application Scenarios for (S)-Fmoc-β2-homovaline Based on Quantitative Evidence


Antimicrobial Peptidomimetic Development Requiring Tunable Hemolytic Selectivity

Research groups developing gramicidin S-inspired or related cyclic antimicrobial peptides should prioritize (S)-Fmoc-β2-homovaline for studies requiring systematic optimization of the therapeutic index (antibacterial potency vs. hemolytic toxicity). Direct comparative data demonstrate that β2-homovaline incorporation enables hemolytic activity modulation from 0% to 42% through sequence-order variation alone—a tunability window inaccessible with all-α peptide building blocks [1]. This application is particularly relevant for programs targeting Gram-negative pathogens where membrane selectivity remains a critical optimization parameter.

Foldamer Design Requiring Controlled 12-Helical Disruption with Side-Chain Functionalization

Investigators designing β-peptide foldamers for molecular recognition, protein surface mimicry, or membrane-active applications should employ (S)-Fmoc-β2-homovaline when the research objective requires introducing the isopropyl side chain at specific helical positions while maintaining partial 12-helical character. CD evidence confirms that limited β2-residue insertion (1-2 residues among 7 total) preserves the 12-helix CD signature while altering side-chain spatial presentation relative to β3-substituted or cyclic β-residue alternatives [2]. This capability is not achievable with either fully preorganized cyclic β-residues or α-valine building blocks.

High-Fidelity Solid-Phase Peptide Synthesis Requiring Validated Building Block Purity

Laboratories conducting solid-phase peptide synthesis where deletion sequences and truncation products must be minimized should procure (S)-Fmoc-β2-homovaline with documented ≥99% HPLC purity specification. This purity level meets or exceeds the ≥95% threshold required in pharmaceutical composition patents and directly impacts cumulative coupling efficiency over multiple synthetic cycles [3]. The Fmoc protection is fully compatible with standard piperidine deprotection protocols, ensuring seamless integration into existing SPPS workflows without method revalidation.

Structure-Activity Relationship Studies Differentiating β2 vs. β3 Backbone Geometry Effects

Medicinal chemistry programs investigating the impact of backbone CH2 insertion position on peptide pharmacology should include (S)-Fmoc-β2-homovaline as the essential β2-isomer comparator against Fmoc-β3-homovaline and Fmoc-Valine controls. The fundamental difference in secondary structure outcomes—β2-residues induce turn structures and alternating 10/12-membered H-bonded rings versus β3-residues favoring 14-helical conformations [4]—means that SAR conclusions drawn without this isomeric comparison are inherently incomplete. The documented antibacterial activity differences between β2- and β3-containing cyclic peptides validate the necessity of this comparative approach [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Fmoc-β2-homovaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.